2,5-Dioctyl-1,4-di-1-propynylbenzene
Overview
Description
2,5-Dioctyl-1,4-di-1-propynylbenzene is an organic compound with the molecular formula C28H42 and a molecular weight of 378.63 g/mol . This compound is characterized by its two octyl groups and two propynyl groups attached to a benzene ring. It is known for its applications in various fields, including polymerization and surface coatings .
Preparation Methods
The synthesis of 2,5-Dioctyl-1,4-di-1-propynylbenzene typically involves the alkylation of a benzene derivative with octyl and propynyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Dioctyl-1,4-di-1-propynylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dioctyl-1,4-di-1-propynylbenzene has several scientific research applications:
Polymerization: It is used as a monomer or co-monomer in the synthesis of polymers, contributing to the properties of the resulting polymeric materials.
Surface Coatings: This compound is utilized in the formulation of surface coatings, providing properties such as repellency, lubrication, and adhesion promotion.
Fluorescent Coatings: It is also employed in the creation of fluorescent coatings, which are used in various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-Dioctyl-1,4-di-1-propynylbenzene involves its interaction with molecular targets through its functional groups. The octyl and propynyl groups can participate in various chemical interactions, influencing the compound’s reactivity and properties. The pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
2,5-Dioctyl-1,4-di-1-propynylbenzene can be compared with similar compounds such as:
2,5-Didodecyl-1,4-di-1-propynylbenzene: This compound has longer alkyl chains (dodecyl groups) compared to the octyl groups in this compound, which can affect its physical and chemical properties.
2,5-Dioctyl-1,4-di-1-butynylbenzene: This compound has butynyl groups instead of propynyl groups, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of octyl and propynyl groups, which impart distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
1,4-dioctyl-2,5-bis(prop-1-ynyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42/c1-5-9-11-13-15-17-21-27-23-26(20-8-4)28(24-25(27)19-7-3)22-18-16-14-12-10-6-2/h23-24H,5-6,9-18,21-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLNUXBFHZNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1C#CC)CCCCCCCC)C#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584521 | |
Record name | 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336625-80-0 | |
Record name | 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dioctyl-1,4-di-1-propynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.